9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes a pyrimido[1,2-g]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted anilines with pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: It is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[1,2-g]purine derivatives and related heterocyclic compounds. Examples include:
- 9-(2-(4-fluorophenyl)-2-oxoethyl)-3-methyl-3,9-dihydro-1H-purine-2,6-dione
- Various fentanyl analogues
Uniqueness
What sets 9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C25H26FN5O2 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H26FN5O2/c1-17-15-30(20-12-10-19(26)11-13-20)24-27-22-21(31(24)16-17)23(32)29(25(33)28(22)2)14-6-9-18-7-4-3-5-8-18/h3-5,7-8,10-13,17H,6,9,14-16H2,1-2H3 |
InChI Key |
IQTACWJAKCGDIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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